REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].C(O[CH:12]=[CH:13][C:14]#[N:15])C>C(O)CCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[N:1]1[C:14]([NH2:15])=[CH:13][CH:12]=[N:2]1
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC#N
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure until the excess hydrazinopyridine
|
Type
|
CUSTOM
|
Details
|
has precipitated
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1N=CC=C1N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 5.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |